An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chlorothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized molecules.[1][2] Its unique structure, featuring a thiophene ring substituted with a chlorine atom and an ethyl carboxylate group, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-chlorothiophene-2-carboxylate, detailed synthetic and analytical protocols, and a discussion of its significant applications, particularly in the development of novel therapeutic agents.[4][5]
Part 1: Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of Ethyl 5-chlorothiophene-2-carboxylate is fundamental for its effective use in research and development.
Structural and General Properties
The molecule consists of a five-membered aromatic thiophene ring, which is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[5] The presence of an electron-withdrawing chlorine atom at the 5-position and an ethyl ester group at the 2-position significantly influences its chemical reactivity and physical properties.[2]
Table 1: General and Physical Properties of Ethyl 5-chlorothiophene-2-carboxylate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClO₂S | [1][6] |
| Molecular Weight | 190.64 g/mol | [1][6] |
| CAS Number | 5751-82-6 | [1][6] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 62 °C at 0.02 mmHg | [1] |
| Density | 1.28 g/cm³ | [1] |
| Refractive Index (n20D) | 1.54 | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [2] |
| Stability | Stable under normal conditions. | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and purity assessment of Ethyl 5-chlorothiophene-2-carboxylate. While experimentally obtained spectra are the gold standard, predicted data provides a useful reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region.
-
C-S stretch (thiophene): Characteristic absorptions in the fingerprint region.
-
C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.64 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[8]
Part 2: Synthesis and Reactivity
Ethyl 5-chlorothiophene-2-carboxylate is typically synthesized via the esterification of 5-chlorothiophene-2-carboxylic acid.[9] The carboxylic acid precursor can be prepared through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or by the reaction of 2-chlorothiophene with n-butyllithium and subsequent carboxylation with carbon dioxide.[10][11][12]
Synthetic Workflow: Esterification of 5-Chlorothiophene-2-carboxylic Acid
Caption: Esterification of 5-chlorothiophene-2-carboxylic acid.
Reactivity
The reactivity of Ethyl 5-chlorothiophene-2-carboxylate is characterized by the two primary functional groups:
-
Ethyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid, or can be converted to amides, hydrazones, and other derivatives through reactions with amines and hydrazines.[5]
-
5-Chloro Position: The chlorine atom on the thiophene ring is amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[3]
Part 3: Applications in Research and Drug Development
Ethyl 5-chlorothiophene-2-carboxylate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Pharmaceutical Applications
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[3][5] Ethyl 5-chlorothiophene-2-carboxylate serves as a key starting material for the synthesis of more complex molecules with potential biological activity.[4]
A notable application is its use as an intermediate in the synthesis of Rivaroxaban , an oral anticoagulant that acts as a direct Factor Xa inhibitor.[3][11] The 5-chlorothiophene-2-carboxylic acid moiety, derived from the ethyl ester, is an essential component of the Rivaroxaban structure.[3]
Agrochemical Applications
This compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to improved crop yield and protection against pests.[1]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-chlorothiophene-2-carboxylate.
Table 2: Hazard Information
| Hazard | Description | Reference(s) |
| Skin Corrosion/Irritation | Causes skin irritation. | [7][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [7][13] |
| Acute Toxicity | No data available for oral, dermal, or inhalation toxicity. | [7] |
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][14]
-
Handling: Wash hands thoroughly after handling.[14] Use in a well-ventilated area or under a fume hood.[13]
-
Storage: Store at 2 - 8 °C in a tightly closed container.[1]
-
First Aid: In case of contact with skin, wash with plenty of soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[13] If irritation persists, seek medical advice.[7]
Conclusion
Ethyl 5-chlorothiophene-2-carboxylate is a chemical intermediate with significant utility in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a valuable tool for researchers and scientists. A thorough understanding of its characteristics and adherence to proper safety protocols are essential for its successful and safe application in the laboratory and beyond.
References
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CP Lab Safety. (n.d.). Ethyl 5-chlorothiophene-2-carboxylate, min 98%, 100 grams. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
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